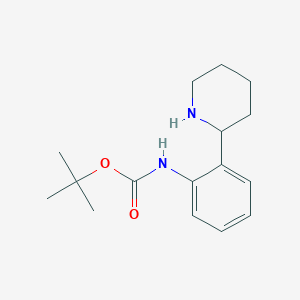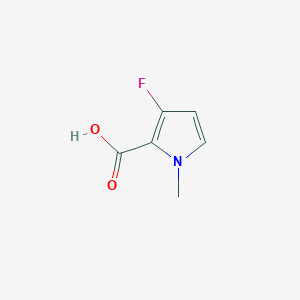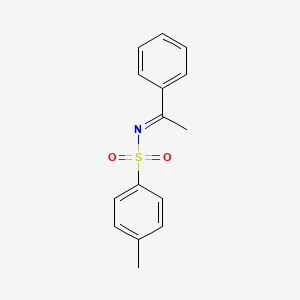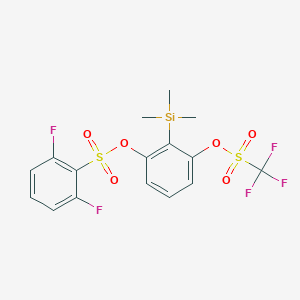
3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” is a complex organic compound that features multiple functional groups, including trifluoromethyl, sulfonyl, trimethylsilyl, and difluorobenzenesulfonate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the trifluoromethylsulfonyl group: This can be achieved by reacting a suitable phenol derivative with trifluoromethanesulfonic anhydride under basic conditions.
Introduction of the trimethylsilyl group: This step involves the silylation of the phenol derivative using trimethylsilyl chloride in the presence of a base such as triethylamine.
Coupling with 2,6-difluorobenzenesulfonate: The final step involves the coupling of the intermediate with 2,6-difluorobenzenesulfonyl chloride under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
“3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl and silyl groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation or reduction may lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” depends on its specific application. In organic synthesis, it may act as a reagent or intermediate, participating in various chemical reactions. In pharmaceuticals, its mechanism of action would depend on the target molecule and the biological pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “3-(((Trifluoromethyl)sulfonyl)oxy)-2-(trimethylsilyl)phenyl 2,6-difluorobenzenesulfonate” include:
Trifluoromethanesulfonates: Compounds containing the trifluoromethanesulfonyl group.
Trimethylsilyl Derivatives: Compounds containing the trimethylsilyl group.
Difluorobenzenesulfonates: Compounds containing the difluorobenzenesulfonyl group.
Uniqueness
The uniqueness of “this compound” lies in its combination of functional groups, which can impart unique reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15F5O6S2Si |
|---|---|
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[3-(trifluoromethylsulfonyloxy)-2-trimethylsilylphenyl] 2,6-difluorobenzenesulfonate |
InChI |
InChI=1S/C16H15F5O6S2Si/c1-30(2,3)15-12(8-5-9-13(15)27-29(24,25)16(19,20)21)26-28(22,23)14-10(17)6-4-7-11(14)18/h4-9H,1-3H3 |
Clé InChI |
GTZCPROTMMEQKE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(C=CC=C1OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



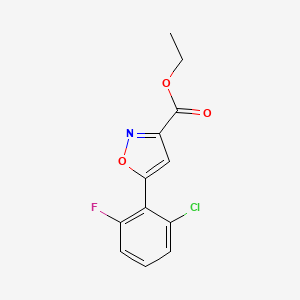
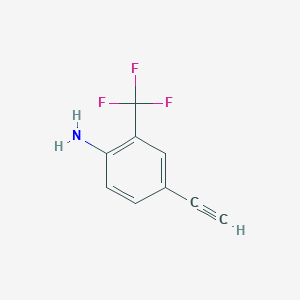
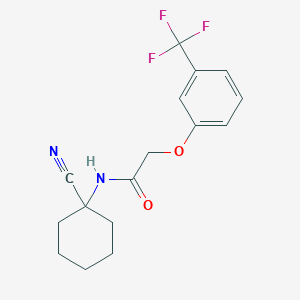
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)
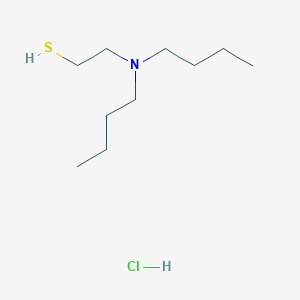
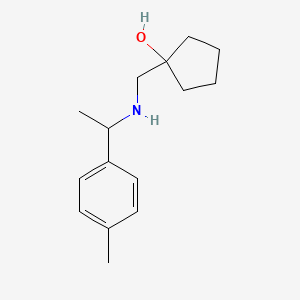
![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)

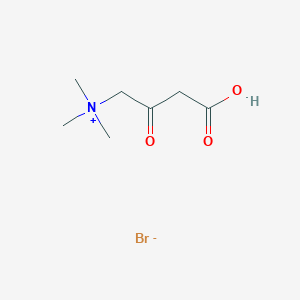
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B15280132.png)
